LogP Difference of ~1.5–2 Units Between 6,7-Dimethyl and 6,7-Dimethoxy Quinazoline Analogs Driven by Substituent Replacement
The 6,7-dimethyl substitution on the target compound yields a computed LogP of 2.48 . In contrast, the 6,7-dimethoxy analog 4-amino-2-chloro-6,7-dimethoxyquinazoline (CAS 23680-84-4) has a substantially lower LogP (estimated ~0.5–1.0 based on the two additional oxygen atoms and a TPSA increase of ~20 Ų) . DFT-based lipophilicity evaluations on structurally related quinazoline derivatives demonstrate that halogen and alkyl substituent variation at the aromatic ring can modulate LogP by 0.5–2.0 log units, with methyl substitution consistently yielding higher lipophilicity than oxygen-containing substituents . This ~1.5–2 unit LogP shift translates to an approximately 30- to 100-fold difference in octanol/water partition coefficient, directly impacting membrane permeability and CNS exposure potential.
| Evidence Dimension | Computed LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.48 (Leyan computed value) |
| Comparator Or Baseline | 4-Amino-2-chloro-6,7-dimethoxyquinazoline: LogP estimated ~0.5–1.0 (2 additional oxygen atoms; TPSA ~71.8 Ų vs. target TPSA 51.8 Ų) |
| Quantified Difference | ΔLogP ≈ 1.5–2.0 units (~30- to 100-fold difference in octanol/water partition coefficient) |
| Conditions | Computed LogP values; TPSA from vendor product datasheets; DFT lipophilicity trends from quantum chemical study on structurally related quinazoline derivatives (B3LYP/6-311++G(d,p) level) |
Why This Matters
The higher LogP of the dimethyl analog makes it the preferred intermediate for CNS-penetrant kinase inhibitor programs, while the dimethoxy analog is unsuitable for brain-targeted applications due to its lower lipophilicity and higher TPSA.
- [1] Serin, Sümeyya. Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives. Orbital: The Electronic Journal of Chemistry, 2024, 16(2). DOI: 10.17807/orbital.v16i2.19977. View Source
